METHYL 3-({[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
Overview
Description
Methyl 3-({[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a piperazine moiety, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methylbenzyl chloride with piperazine to form 4-(4-methylbenzyl)-1-piperazine.
Coupling with Thiophene Derivative: The piperazine derivative is then coupled with a thiophene carboxylic acid derivative under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate can undergo several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 3-({[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the synthesis of novel polymers with unique electronic properties.
Biological Studies: It can serve as a probe to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of METHYL 3-({[4-(4-METHYLBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate
- Methyl 3-({[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate
Uniqueness
Methyl 3-({[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate is unique due to the presence of the 4-methylbenzyl group, which can influence its lipophilicity and binding affinity to biological targets. This makes it a valuable compound for the development of new therapeutic agents with improved pharmacokinetic properties.
Properties
IUPAC Name |
methyl 3-[[4-[(4-methylphenyl)methyl]piperazine-1-carbonyl]amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-14-3-5-15(6-4-14)13-21-8-10-22(11-9-21)19(24)20-16-7-12-26-17(16)18(23)25-2/h3-7,12H,8-11,13H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGABRIQWCJAQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=C(SC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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